molecular formula C5H7N3O2 B124584 methyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 29097-00-5

methyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B124584
CAS No.: 29097-00-5
M. Wt: 141.13 g/mol
InChI Key: KGQFAPZUQKYADG-UHFFFAOYSA-N
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Description

methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with β-keto esters. For instance, the reaction of methyl acetoacetate with hydrazine hydrate followed by cyclization yields the desired pyrazole derivative . The reaction typically requires refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In industrial settings, the production of methyl 3-aminopyrazole-4-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazole derivatives, such as:

Uniqueness

methyl 3-amino-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both an amino group and an ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQFAPZUQKYADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297732
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29097-00-5
Record name 29097-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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